

Application Notes and Protocols for EGFR-IN-147 in High-Throughput Screening

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Compound of Interest

Compound Name: EGFR-IN-147

Cat. No.: B10813000

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Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.^[1] Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in the development and progression of various cancers.^{[2][3]} **EGFR-IN-147** is a potent and selective, ATP-competitive small molecule inhibitor of the EGFR tyrosine kinase. These application notes provide an overview of the high-throughput screening (HTS) applications of **EGFR-IN-147** and detailed protocols for its use in identifying and characterizing modulators of the EGFR signaling pathway.

Putative Mechanism of Action: **EGFR-IN-147** is designed to target the intracellular kinase domain of EGFR. By competing with ATP for binding, it prevents the autophosphorylation of the receptor upon ligand binding. This blockade of the initial activation step inhibits the downstream signaling cascades, primarily the RAS-RAF-MEK-ERK MAPK and the PI3K-AKT-mTOR pathways, which are critical for tumor cell growth and survival.^{[2][3][4]}

High-Throughput Screening Applications

EGFR-IN-147 is a versatile tool for various HTS applications aimed at discovering novel anti-cancer agents or elucidating the intricacies of EGFR signaling.

- **Primary Screening for Novel EGFR Inhibitors:** **EGFR-IN-147** can be used as a reference compound in HTS campaigns to identify new chemical entities that inhibit EGFR. Its well-defined activity allows for the validation of assay performance and provides a benchmark for the potency of newly identified hits.
- **Secondary Screening and Hit Characterization:** Hits from primary screens can be further characterized in cell-based assays using **EGFR-IN-147** to confirm their mechanism of action. Comparative studies can determine if novel compounds act via the same or different mechanisms.
- **Investigation of Drug Resistance Mechanisms:** **EGFR-IN-147** can be employed in screens utilizing cell lines with known EGFR resistance mutations (e.g., T790M) to identify compounds that can overcome this resistance.[\[5\]](#)[\[6\]](#)
- **Synergistic Drug Combination Screening:** HTS can be performed to identify drugs that, when used in combination with **EGFR-IN-147**, exhibit synergistic effects in inhibiting cancer cell growth.

Quantitative Data Summary

The following tables represent typical data generated for **EGFR-IN-147** in various HTS assays.

Table 1: In Vitro Kinase Inhibition Profile of **EGFR-IN-147**

Kinase Target	IC50 (nM)	Assay Format
Wild-Type EGFR	5.2	HTRF
EGFR (L858R mutant)	2.1	HTRF
EGFR (T790M mutant)	250.7	HTRF
HER2 (ErbB2)	150.3	Radiometric
HER4 (ErbB4)	210.5	Radiometric

Table 2: Cellular Activity of **EGFR-IN-147** in EGFR-Dependent Cancer Cell Lines

Cell Line	EGFR Status	IC50 (nM)	Assay	Z'-Factor
A431	Wild-Type (overexpressed)	15.8	Cell Viability (CellTiter-Glo®)	0.78
NCI-H1975	L858R/T790M mutant	520.1	Cell Viability (CellTiter-Glo®)	0.81
PC-9	del E746-A750 mutant	8.9	Cell Viability (CellTiter-Glo®)	0.85

Table 3: Inhibition of EGFR Phosphorylation by **EGFR-IN-147** in A431 Cells

Treatment	p-EGFR (Y1068) Signal (RFU)	IC50 (nM)	Assay
Vehicle (DMSO)	12,500	-	AlphaLISA®
EGFR-IN-147 (1 µM)	850	12.5	AlphaLISA®
EGF (100 ng/mL)	12,800	-	AlphaLISA®

Experimental Protocols

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol is designed to measure the direct inhibitory effect of compounds on EGFR kinase activity in a 384-well format.

Materials:

- Recombinant human EGFR (wild-type or mutant)
- Kinase buffer (e.g., from an HTRF kit)[7]
- ATP
- Biotinylated substrate peptide (e.g., Poly-GT)

- HTRF Detection Reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665
- **EGFR-IN-147** (as a positive control)
- Test compounds
- 384-well low-volume white plates
- HTRF-compatible plate reader

Procedure:

- Prepare serial dilutions of **EGFR-IN-147** and test compounds in DMSO, followed by a further dilution in kinase buffer.
- Add 2 μ L of the compound dilutions to the wells of a 384-well plate.
- Add 4 μ L of a solution containing the EGFR enzyme and the biotinylated substrate peptide in kinase buffer.
- Incubate for 15 minutes at room temperature.
- Initiate the kinase reaction by adding 4 μ L of ATP solution in kinase buffer.
- Incubate for 60 minutes at room temperature.
- Stop the reaction by adding 10 μ L of the HTRF detection mix containing the Europium cryptate-labeled antibody and Streptavidin-XL665 in detection buffer.
- Incubate for 60 minutes at room temperature, protected from light.
- Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).
- Calculate the HTRF ratio $(665 \text{ nm} / 620 \text{ nm}) \times 10,000$ and plot the results against compound concentration to determine IC₅₀ values.

Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol measures the effect of EGFR inhibition on the viability of EGFR-dependent cancer cells.

Materials:

- EGFR-dependent cancer cell line (e.g., A431, PC-9)
- Complete cell culture medium
- **EGFR-IN-147** and test compounds
- 384-well white, clear-bottom tissue culture plates
- CellTiter-Glo® Reagent
- Luminometer plate reader

Procedure:

- Seed cells in a 384-well plate at a predetermined optimal density (e.g., 2,000 cells/well in 40 µL of medium) and incubate for 24 hours.
- Prepare serial dilutions of **EGFR-IN-147** and test compounds in culture medium.
- Add 10 µL of the compound dilutions to the cell plates. Include wells with vehicle (DMSO) as a negative control and a cytotoxic agent (e.g., staurosporine) as a positive control for cell death.
- Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
- Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature.
- Add 25 µL of CellTiter-Glo® Reagent to each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure luminescence using a plate reader.
- Normalize the data to the vehicle-treated controls and plot against compound concentration to determine IC50 values.

Protocol 3: Cellular EGFR Phosphorylation Assay (e.g., AlphaLISA® SureFire® Ultra™)

This protocol quantifies the inhibition of EGFR autophosphorylation in a cellular context.

Materials:

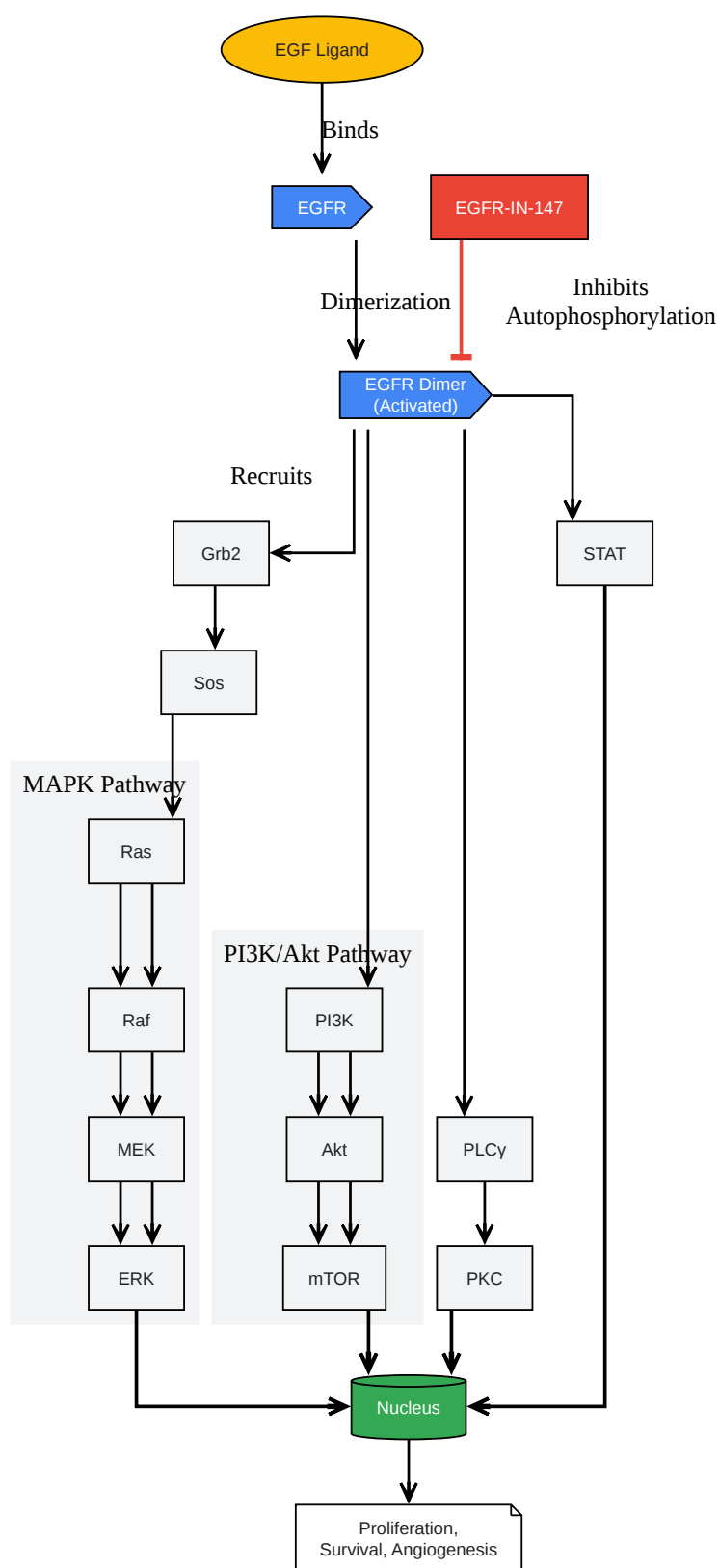
- A431 cells (or other suitable cell line with high EGFR expression)
- Serum-free cell culture medium
- Human Epidermal Growth Factor (EGF)
- **EGFR-IN-147** and test compounds
- AlphaLISA® lysis buffer and detection reagents for p-EGFR (Y1068)
- 384-well white plates
- AlphaLISA-compatible plate reader

Procedure:

- Seed A431 cells in a 96-well or 384-well tissue culture plate and grow to confluency.
- Serum-starve the cells overnight by replacing the growth medium with serum-free medium.
- Pre-treat the cells with serial dilutions of **EGFR-IN-147** or test compounds for 1-2 hours at 37°C.

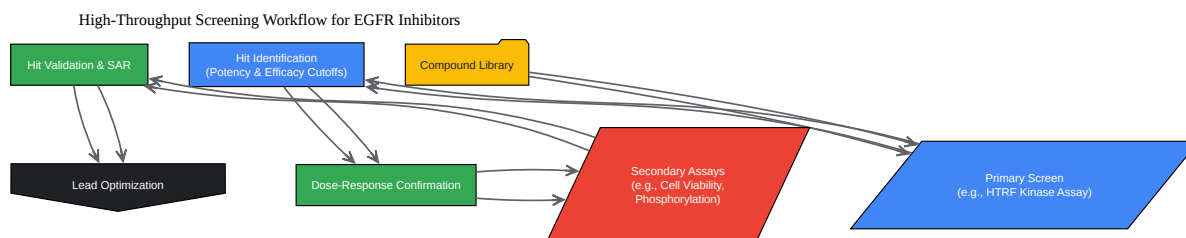
- Stimulate the cells with EGF (e.g., 100 ng/mL final concentration) for 10 minutes at 37°C. Include unstimulated controls.
- Aspirate the medium and lyse the cells by adding AlphaLISA® lysis buffer.
- Incubate on a shaker for 10 minutes.
- Transfer the lysate to a 384-well white assay plate.
- Add the AlphaLISA® acceptor beads and incubate for 1 hour at room temperature.
- Add the donor beads and incubate for 1 hour in the dark at room temperature.
- Read the plate on an AlphaLISA-compatible reader.
- Plot the AlphaLISA signal against compound concentration to determine the IC₅₀ for inhibition of phosphorylation.

Visualizations



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Caption: EGFR signaling pathway and the inhibitory action of **EGFR-IN-147**.



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Caption: A typical high-throughput screening workflow for identifying EGFR inhibitors.

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